2-Benzenesulphonyl-acetamidine

iNOS inhibition Inflammation Immuno-oncology

2-Benzenesulphonyl-acetamidine (IUPAC: 2-(benzenesulfonyl)ethanimidamide, CAS 144757-42-6) is a small-molecule organic compound (C8H10N2O2S, MW 198.24 g/mol) that combines a benzenesulfonyl group with an acetamidine moiety. This dual functionality situates the compound at the intersection of synthetic chemistry and medicinal pharmacology.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 144757-42-6
Cat. No. B127992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzenesulphonyl-acetamidine
CAS144757-42-6
Synonyms2-BENZENESULPHONYL-ACETAMIDINE
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=N)N
InChIInChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
InChIKeyPPUBWVOQBYPLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzenesulphonyl-acetamidine (CAS 144757-42-6): Procurement-Relevant Physicochemical, Synthetic, and Biological Profile


2-Benzenesulphonyl-acetamidine (IUPAC: 2-(benzenesulfonyl)ethanimidamide, CAS 144757-42-6) is a small-molecule organic compound (C8H10N2O2S, MW 198.24 g/mol) that combines a benzenesulfonyl group with an acetamidine moiety . This dual functionality situates the compound at the intersection of synthetic chemistry and medicinal pharmacology. It is predominantly employed as a synthetic intermediate for constructing N-sulfonylamidine-containing heterocycles and as a starting material for the generation of C-phosphorylated acetamidine libraries [1]. In biological research, the compound has documented activity as a modest inhibitor of inducible nitric oxide synthase (iNOS; IC50 ~2.57 µM in RAW264.7 macrophages), thereby placing it within the class of acetamidine-based iNOS modulators [2]. Its commercial availability is typically at ≥95% purity, and it is supplied as a white to off-white crystalline solid with an aqueous solubility of ≥1.27 mg/mL under sonication .

Why Generic Benzenesulfonamide or Acetamidine Analogs Cannot Simply Substitute 2-Benzenesulphonyl-acetamidine


The procurement risk associated with substituting 2-Benzenesulphonyl-acetamidine with a generic benzenesulfonamide or a simple acetamidine stems from the compound's unique bifunctional architecture. Unlike classical benzenesulfonamides (e.g., sulfanilamide, acetazolamide), which primarily engage zinc-containing enzymes such as carbonic anhydrases via a primary sulfonamide (-SO2NH2) motif, 2-Benzenesulphonyl-acetamidine presents a sulfonyl group attached to a methylene carbon and an adjacent amidine function . This topology enables reactivity patterns—such as selective nucleophilic substitution at the sulfonyl center and CH-acid chemistry at the methylene bridge—that are inaccessible to simpler sulfonamides . Similarly, compared to widely used acetamidine iNOS inhibitors like 1400W (N-(3-aminomethylbenzyl)acetamidine), the benzenesulfonyl substitution in the target compound introduces a markedly different electronic and steric environment, resulting in a distinct inhibitory potency and selectivity profile [1]. Procurement of a generic surrogate would therefore compromise both the synthetic utility and the pharmacological signature of the intended application.

Quantified Differentiation of 2-Benzenesulphonyl-acetamidine Against Closest Structural and Functional Analogs


iNOS Inhibitory Potency in RAW264.7 Macrophages vs. Clinically-Relevant iNOS Inhibitors 1400W and L-NIL

2-Benzenesulphonyl-acetamidine inhibits LPS-induced iNOS activity in mouse RAW264.7 cells with an IC50 of 2.57 µM [1]. This places it in the low-micromolar potency range, approximately 26-fold weaker than the archetypal iNOS inhibitor 1400W (IC50 = 0.1 µM in cell-based iNOS assays) and slightly more potent than L-NIL (IC50 = 3.3 µM) [2][3]. The data indicate that 2-Benzenesulphonyl-acetamidine occupies a distinct intermediate potency niche, making it a useful tool compound for studies where potency must be balanced with reduced on-target toxicity, as well as a valuable scaffold for further chemical optimization.

iNOS inhibition Inflammation Immuno-oncology

Methylene Bridge CH-Acidity Enables Selective C-Phosphorylation: A Synthetic Handle Absent in Simple Acetamidines

The methylene group situated between the sulfonyl and acetamidine functions in 2-Benzenesulphonyl-acetamidine exhibits pronounced CH-acid character, enabling selective deprotonation and subsequent reaction with electrophiles such as chlorophosphates [1]. This reactivity has been exploited to synthesize a library of novel C-phosphorylated benzenesulfonyl-containing acetamidines, a transformation that is not feasible with simple acetamidines (e.g., N-benzylacetamidine) that lack an electron-withdrawing sulfonyl group [1]. In the reported protocol, sodium derivatives of the title compound react with benzenesulfonyl chloride to yield the C-phosphorylated products in a single operation, leveraging the enhanced acidity of the methylene protons (estimated pKa ≈ 10–12 based on analogous sulfonylacetamidines) [2][3].

Organophosphorus synthesis CH-acid chemistry Chemical biology

Calculated Physicochemical Parameters (LogP, PSA, H-Bond Donors) Compared to 1400W and Sulfanilamide

The computed partition coefficient (LogP) of 2-Benzenesulphonyl-acetamidine is 2.28, with a polar surface area (PSA) of 92.39 Ų and 2 hydrogen bond donors . This physicochemical signature places it in a moderately lipophilic region of chemical space, distinct from the more hydrophilic 1400W (LogP ≈ 1.1, PSA ≈ 55 Ų, 3 HBD) and the classical sulfonamide sulfanilamide (LogP ≈ 0.6, PSA ≈ 94 Ų, 3 HBD) [1]. The elevated LogP of 2-Benzenesulphonyl-acetamidine suggests improved passive membrane permeability relative to these more polar comparators, which may be advantageous for intracellular target engagement in cell-based assays [2].

Drug-likeness Physicochemical profiling Lead optimization

Sulfonyl Group as a Leaving Group in Nucleophilic Substitution: Synthetic Versatility Beyond Simple Acetamidines

The benzenesulfonyl moiety in 2-Benzenesulphonyl-acetamidine can function as a competent leaving group in nucleophilic substitution reactions, enabling the construction of diverse N-sulfonylamidine heterocycles . This reactivity is a consequence of the electron-withdrawing nature of the sulfonyl group, which stabilizes the developing negative charge in the transition state upon nucleophilic attack at the ipso carbon of the aromatic ring or at the sulfur center itself . By contrast, simple acetamidines (e.g., acetamidine hydrochloride) lack this leaving-group capacity, limiting their direct use in heterocycle synthesis to condensation reactions with 1,3-dicarbonyl compounds [1]. The N-sulfonylamidine moiety is a privileged scaffold in medicinal chemistry, appearing in CK1 inhibitors, antitumor agents, and antimicrobial compounds [2].

Organic synthesis Heterocycle construction N-sulfonylamidine

Verified Research and Industrial Application Scenarios for 2-Benzenesulphonyl-acetamidine Based on Differential Evidence


Scaffold for Developing Intermediate-Potency iNOS Inhibitors with Modulated Pharmacological Activity

The documented iNOS inhibitory potency of 2-Benzenesulphonyl-acetamidine (IC50 = 2.57 µM) positions it as a lead-like scaffold for designing next-generation iNOS modulators where complete enzymatic suppression is undesirable. Unlike the highly potent 1400W (IC50 = 0.1 µM), which can induce on-target toxicity due to near-complete iNOS blockade, the target compound provides a starting point for fine-tuning inhibition to achieve a therapeutic window. Researchers can leverage its benzenesulfonyl group for systematic structure-activity relationship (SAR) studies, modifying the aryl substituent to balance potency, selectivity over eNOS/nNOS, and physicochemical properties for in vivo application [1][2].

Key Building Block for C-Phosphorylated Acetamidine Libraries via Methylene CH-Acid Activation

The unique CH-acid character of the methylene bridge in 2-Benzenesulphonyl-acetamidine enables the direct introduction of phosphorus-containing functional groups. This reactivity has been validated in the synthesis of C-phosphorylated benzenesulfonylacetamidines through simple deprotonation-electrophilic quenching sequences [1]. Organophosphorus compounds are of significant interest in agrochemical and pharmaceutical research, and access to a phosphono-acetamidine building block expands the chemical space for inhibitors targeting phosphate-binding enzymes (e.g., kinases, phosphatases) [2]. Procurement of this compound therefore unlocks a synthetic entry point that is unavailable with standard acetamidine reagents.

Precursor for N-Sulfonylamidine Heterocycle Synthesis in Medicinal Chemistry Campaigns

The N-sulfonylamidine moiety is a recurrent pharmacophore in kinase inhibitors (e.g., CK1 inhibitors) and antitumor agents [1]. 2-Benzenesulphonyl-acetamidine serves as a direct precursor to this scaffold through nucleophilic substitution and condensation reactions. Its sulfonyl group can be activated as a leaving group to install diverse amine nucleophiles, generating structurally diverse N-sulfonylamidine libraries in parallel synthesis formats [2]. This synthetic versatility reduces the number of linear steps required to access complex drug-like molecules, increasing the overall efficiency of medicinal chemistry campaigns .

Physicochemical Probe for Investigating Lipophilic Acetamidine Permeability in Cell-Based Assays

With a calculated LogP of 2.28 and a polar surface area of 92.39 Ų, 2-Benzenesulphonyl-acetamidine occupies a favorable region of physicochemical space for passive membrane permeability [1]. This property makes it a useful chemical probe for evaluating the permeability-pharmacology relationship in cell-based target engagement assays. Compared to the more polar 1400W (LogP ≈ 1.1, PSA ≈ 55 Ų), the target compound offers a distinct lipophilicity profile that can be exploited to investigate intracellular target access in macrophages and other immune cells, where iNOS is expressed [2].

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